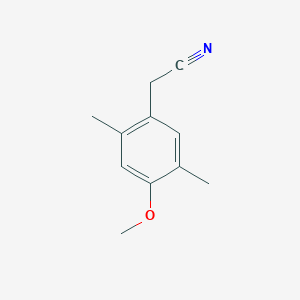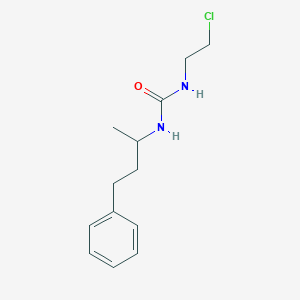
Dhp-TH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BW723C86 is a tryptamine derivative that acts as a selective agonist for the serotonin receptor 2B (5-HT2B). This compound has been studied for its potential therapeutic effects, including anxiolytic-like actions in animal models . It is also used to investigate the function of the 5-HT2B receptor in various tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
BW723C86, also known as α-methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine monohydrochloride, can be synthesized through a multi-step process. The synthesis involves the reaction of 5-hydroxyindole with 2-thienylmethanol under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including methylation and amination, to produce the final product .
Industrial Production Methods
The industrial production of BW723C86 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
BW723C86 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of BW723C86 can lead to the formation of oxidized derivatives with altered pharmacological properties .
Scientific Research Applications
BW723C86 has a wide range of scientific research applications:
Mechanism of Action
BW723C86 exerts its effects by selectively activating the 5-HT2B receptor. This activation leads to a cascade of intracellular signaling events, including the activation of the aryl hydrocarbon receptor (AhR) and the inhibition of protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathways . These molecular targets and pathways are involved in various physiological processes, including inflammation, cell proliferation, and melanin synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxytryptamine: Another tryptamine derivative that acts on serotonin receptors.
VU6067416: A compound with similar pharmacological properties targeting serotonin receptors.
Uniqueness of BW723C86
BW723C86 is unique due to its selective agonist activity for the 5-HT2B receptor. This selectivity allows it to be used as a tool compound in research to specifically study the function of the 5-HT2B receptor without significant off-target effects on other serotonin receptor subtypes .
Properties
CAS No. |
107838-98-2 |
|---|---|
Molecular Formula |
C19H26N4O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1 |
InChI Key |
FHOFJRKDXZHSEO-UGSOOPFHSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO |
Synonyms |
7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline DHP-TH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



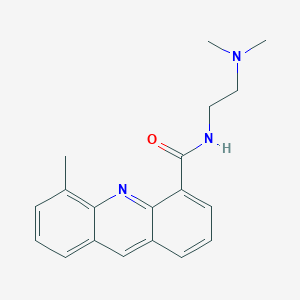
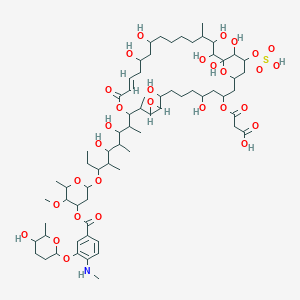
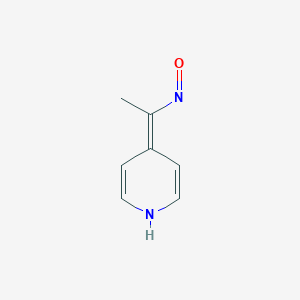
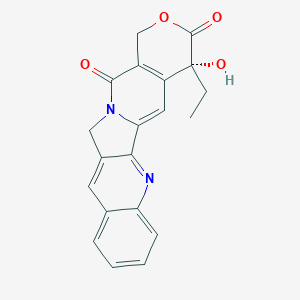
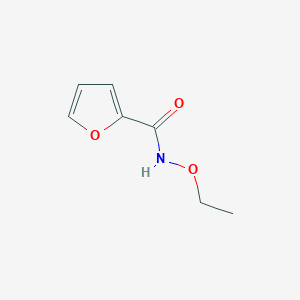

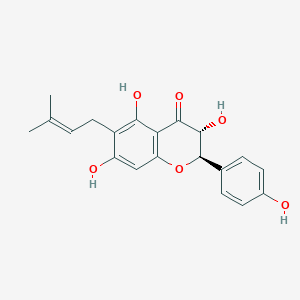
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
